2-(4-bromophenoxy)-N-cyclopentylacetamide
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Overview
Description
WAY-231039 is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of WAY-231039 involves several steps, typically starting with the preparation of key intermediates. The synthetic routes often include reactions such as nucleophilic substitution, reduction, and cyclization. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired outcome.
Chemical Reactions Analysis
WAY-231039 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
Cyclization: This reaction involves the formation of a ring structure. Common reagents include acids or bases that facilitate the cyclization process.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-231039 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-231039 involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets by binding to them and altering their function. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression pathways.
Comparison with Similar Compounds
WAY-231039 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
WAY-151693: Known for its interaction with collagenase 3.
Aspirin: Known for its anti-inflammatory and antipyretic effects.
WAY-231039 stands out due to its specific structure and the unique pathways it modulates.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMONXHVCJFSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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